3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one
Description
3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its versatility and biological activity
Properties
IUPAC Name |
3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(2)12-17(21)19-8-10-20(11-9-19)18(22)13-23-16-6-4-15(3)5-7-16/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCVIWPJDXZCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methylphenoxyacetic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-[2-(4-methylphenoxy)acetyl]piperazine. This intermediate is then reacted with 3-methylbutanone under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets in the body. The phenoxyacetyl group can bind to receptors or enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its target sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one: Similar structure but with a different position of the methyl group on the phenoxy ring.
4-[2-(4-methylphenoxy)acetyl]piperazine: Lacks the butanone backbone, making it less complex.
3-methyl-1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]butan-1-one: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
The uniqueness of 3-methyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]butan-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
